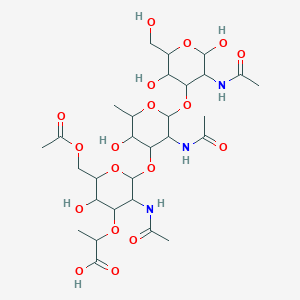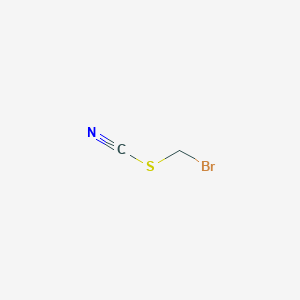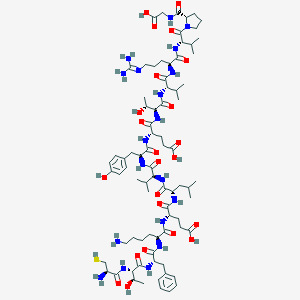![molecular formula C7H7N3O B160748 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde CAS No. 135829-75-3](/img/structure/B160748.png)
6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde, also known as MIPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIPC is a heterocyclic compound that contains both imidazole and pyrazole rings, making it an important building block for the synthesis of various compounds.
Scientific Research Applications
6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has been found to exhibit antibacterial, antifungal, and antiviral activities. It has also been reported to have potential anticancer activity. 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has been used as a building block for the synthesis of various compounds such as heterocycles, pharmaceuticals, and ligands for metal catalysts.
Mechanism Of Action
The mechanism of action of 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde is not well understood. However, studies have suggested that 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde may exert its biological activity by inhibiting the activity of enzymes such as topoisomerases and DNA polymerases. 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has also been reported to interact with proteins and nucleic acids.
Biochemical And Physiological Effects
6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has been found to exhibit both biochemical and physiological effects. Studies have reported that 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde can induce apoptosis in cancer cells and inhibit the growth of various microorganisms. 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has also been found to modulate the immune system and exhibit anti-inflammatory activity.
Advantages And Limitations For Lab Experiments
6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde is also soluble in common organic solvents, making it easy to handle in the lab. However, 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has some limitations for lab experiments. It is a toxic compound and should be handled with care. 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde also has low solubility in water, which can limit its application in certain experiments.
Future Directions
There are several future directions for the research on 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde. One potential direction is the synthesis of novel 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde derivatives with improved biological activity. Another direction is the investigation of the mechanism of action of 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde. Further studies are also needed to explore the potential applications of 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde in catalysis and materials science. Additionally, the development of new methods for the synthesis of 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde and its derivatives can facilitate the research on this important compound.
Conclusion:
In conclusion, 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde is an important heterocyclic compound that has potential applications in various fields such as medicinal chemistry, materials science, and catalysis. 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has been found to exhibit antibacterial, antifungal, and antiviral activities, as well as potential anticancer activity. The synthesis method of 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde is relatively simple, and it can be easily synthesized in large quantities. However, 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde is a toxic compound and should be handled with care. Further research is needed to explore the potential applications of 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde and its derivatives.
Synthesis Methods
6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde can be synthesized by the reaction of 6-methyl-1H-imidazo[1,2-b]pyrazole with chloral hydrate in the presence of a base such as sodium hydroxide. The reaction yields 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde as a yellow crystalline solid with a melting point of 130-132°C.
properties
CAS RN |
135829-75-3 |
|---|---|
Product Name |
6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde |
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
6-methylimidazo[1,2-b]pyrazole-1-carbaldehyde |
InChI |
InChI=1S/C7H7N3O/c1-6-4-7-9(5-11)2-3-10(7)8-6/h2-5H,1H3 |
InChI Key |
GWFWHLLIMPXHHF-UHFFFAOYSA-N |
SMILES |
CC1=NN2C=CN(C2=C1)C=O |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)C=O |
synonyms |
1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 6-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B160667.png)
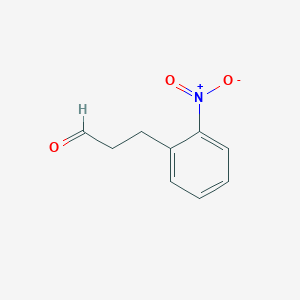



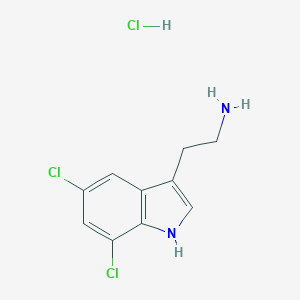



![[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate](/img/structure/B160686.png)
